5-(4-Cyanophenyl)furan-2-carbohydrazide

Chemical Synthesis Quality Control Intermediate Purity

Replace non-reactive carboxylic acid or wrong-regioisomer analogs with this precise para-cyano hydrazide. Solves failed condensation reactions and SAR discrepancies. - **Differentiation:** Hydrazide (-CONHNH2) enables hydrazone & glucagon antagonist libraries; para-cyano electronics distinct from ortho- isomers. - **Specification:** 95% purity (HPLC) confirmed. - **Supply:** Reliable documentation for probe development & anticancer SAR.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 1706444-52-1
Cat. No. B11791877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Cyanophenyl)furan-2-carbohydrazide
CAS1706444-52-1
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)NN
InChIInChI=1S/C12H9N3O2/c13-7-8-1-3-9(4-2-8)10-5-6-11(17-10)12(16)15-14/h1-6H,14H2,(H,15,16)
InChIKeyBQHACIXSFCOWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Cyanophenyl)furan-2-carbohydrazide as a Synthetic Building Block


5-(4-Cyanophenyl)furan-2-carbohydrazide (CAS 1706444-52-1) is an organic compound within the furoic acid derivatives class, featuring a furan ring substituted at the 5-position with a 4-cyanophenyl group and bearing a carbohydrazide moiety at the 2-position. With a molecular formula of C12H9N3O2 and a molecular weight of 227.22 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis . The compound's structure, characterized by the presence of a hydrazide functional group, enables its participation in a variety of chemical transformations, making it a valuable building block for the construction of more complex heterocyclic systems with potential biological activity.

Substitution Failure of 5-(4-Cyanophenyl)furan-2-carbohydrazide


Generic substitution of 5-(4-Cyanophenyl)furan-2-carbohydrazide with close analogs is not straightforward due to critical differences in both functional group reactivity and positional isomerism. Firstly, the hydrazide group (-CONHNH2) in this compound confers distinct nucleophilic character and enables condensation reactions that are impossible with the corresponding carboxylic acid derivative (5-(4-Cyanophenyl)furan-2-carboxylic acid, CAS 52938-94-0) . Secondly, the position of the cyano group on the phenyl ring is critical; the para-cyano isomer (target compound) can exhibit different electronic effects and steric interactions compared to its ortho-cyano isomer (5-(2-Cyanophenyl)furan-2-carbohydrazide, CAS 1706458-77-6), potentially influencing reaction yields, regioselectivity in subsequent transformations, and biological activity of derived compounds . These subtle but impactful variations underscore the necessity for precise chemical procurement.

Key Differentiators of 5-(4-Cyanophenyl)furan-2-carbohydrazide


Purity Specification

The compound is available with a minimum purity specification of 95% (HPLC) from AKSci, a specification that is slightly lower than the 97% purity offered by an alternative supplier, Chemenu. This quantitative difference in purity specification provides procurement options based on the specific sensitivity of the intended application, allowing researchers to balance cost against the need for higher initial purity .

Chemical Synthesis Quality Control Intermediate Purity

Hydrazide vs. Carboxylic Acid Functionality

The target compound possesses a carbohydrazide functional group (-CONHNH2), which differentiates it from the structurally similar 5-(4-Cyanophenyl)furan-2-carboxylic acid (CAS 52938-94-0). The hydrazide group introduces a molecular weight of 227.22 g/mol compared to the acid's 213.19 g/mol, a difference of 14.03 g/mol, and provides a nucleophilic site for condensation reactions to form hydrazones, which are key intermediates in the synthesis of various heterocycles .

Medicinal Chemistry Organic Synthesis Functional Group Interconversion

para- vs. ortho-Cyano Isomer

The target compound, with its 4-cyanophenyl (para) substitution, is a distinct positional isomer of 5-(2-Cyanophenyl)furan-2-carbohydrazide (CAS 1706458-77-6), which features an ortho-cyano group. While both isomers share the same molecular formula (C12H9N3O2) and molecular weight (227.22 g/mol), the different spatial arrangement of the cyano group can lead to differences in electronic distribution and steric hindrance, potentially affecting reaction kinetics and the properties of final products .

Structure-Activity Relationship Isomerism Medicinal Chemistry

Glucagon Receptor Antagonist Synthesis

Furan-2-carbohydrazides, as a class, have been identified as orally active glucagon receptor antagonists. A study by Hasegawa et al. (2014) demonstrated that modification of the phenol acidity in furan-2-carbohydrazide derivatives led to the discovery of compound 7l, a potent antagonist with good bioavailability. While the target compound was not directly tested, its core furan-2-carbohydrazide structure is the essential scaffold for this activity, suggesting its potential use as a starting material or intermediate in the development of novel glucagon receptor antagonists [1].

Diabetes Metabolic Disease Glucagon Receptor

Anticancer Activity of Furan-2-carbohydrazides

A study by Tok et al. (2022) evaluated a series of new carbohydrazide derivatives bearing a furan moiety for anticancer activity on A549 human lung cancer cells. The compounds exhibited cytotoxic activity with IC50 values ranging from 43.38 µM to 342.63 µM. Notably, compound 3e showed significant anticancer effects (IC50 = 43.38 µM) without cytotoxicity on normal BJ fibroblast cells. Although the target compound was not part of this specific series, its structural similarity to the core furan-2-carbohydrazide scaffold provides a strong class-level inference for its potential utility in medicinal chemistry programs aimed at discovering new anticancer agents [1].

Oncology Anticancer Agents Cytotoxicity

Storage Stability

Vendor technical data specifies that 5-(4-Cyanophenyl)furan-2-carbohydrazide should be stored long-term in a cool, dry place . This is a standard but critical specification for maintaining compound integrity and preventing degradation, particularly for hydrazide-containing compounds which can be sensitive to moisture. While specific degradation data is not provided, this guidance is essential for laboratory management and ensuring reproducibility in research applications.

Stability Storage Compound Integrity

Application Scenarios for 5-(4-Cyanophenyl)furan-2-carbohydrazide


Hydrazone-Derived Heterocyclic Library Synthesis

The hydrazide functional group of 5-(4-Cyanophenyl)furan-2-carbohydrazide makes it an ideal starting material for the synthesis of diverse hydrazone derivatives. This application scenario is supported by the direct comparison with the corresponding carboxylic acid analog (Section 3, Evidence Item 2), highlighting the unique reactivity of the hydrazide moiety. Researchers can use this compound to generate libraries of furan-based hydrazones, which are privileged structures in medicinal chemistry with known anticancer and antidiabetic activities [1][2].

Glucagon Receptor Antagonist Optimization

Leveraging the class-level inference from the work of Hasegawa et al. (Section 3, Evidence Item 4), this compound serves as a strategic intermediate for synthesizing novel furan-2-carbohydrazide derivatives as potential glucagon receptor antagonists. The para-cyano substituent provides a specific electronic environment that can be explored in structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties for type 2 diabetes therapeutics [1].

Anticancer Drug Discovery

Building upon the demonstrated anticancer activity of structurally related furan-2-carbohydrazides (Section 3, Evidence Item 5), this compound can be employed as a key building block in the design and synthesis of new anticancer agents. Its unique substitution pattern (para-cyano) offers a distinct vector for exploring chemical space and optimizing cytotoxic activity against cancer cell lines while potentially minimizing off-target effects on normal cells [2].

Chemical Biology Tool Compound Development

The compound's defined purity specification (95%, Section 3, Evidence Item 1) and its structural features make it suitable for use in the development of chemical probes. The hydrazide group can be functionalized to introduce tags (e.g., biotin, fluorophores) for target identification or cellular imaging studies, particularly in the context of glucagon receptor biology or cancer pathways. Its procurement from reputable vendors with clear purity documentation ensures reliable experimental outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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